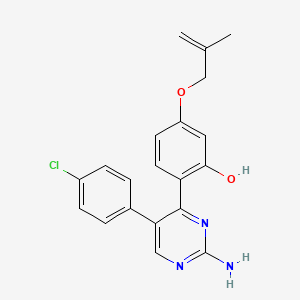
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a useful research compound. Its molecular formula is C14H16F3NO6 and its molecular weight is 351.278. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Deoxofluorination Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride, a related compound, serves as an effective deoxofluorinating agent. It's used for the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This makes it a valuable reagent in organic synthesis (Lal, Pez, Pesaresi, & Prozonic, 1999).
Synthesis of Pyridine Derivatives : The synthesis of 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates is achieved by treating certain pyridine derivatives with phosphorus oxychloride. This process illustrates the compound's role in the formation of complex pyridine structures, which are significant in medicinal chemistry and material science (Kim, 1986).
Hydrogen-Bonded Dimerization : A study on Bis(2′-hydroxyethyl) 2,6-pyridinedicarboxylate, a structurally related compound, demonstrates its ability to form a pseudo-macrocycle through hydrogen bonding, resulting in a pseudo-crown ether-like structure. This is significant in understanding molecular interactions and designing new materials (Habata, Takeshita, Fukuda, Akabori, & Bradshaw, 2001).
Supramolecular Chemistry : The compound is instrumental in the design of layered crystalline materials using coordination chemistry and hydrogen bonds. It acts as a supramolecular building block to generate well-defined structures in the solid state, which has implications for crystal engineering and material science (MacDonald et al., 2000).
Coordination Chemistry : The compound plays a role in the coordination chemistry of nickel complexes, influencing the properties and reactivities of these complexes in various oxidation states. This is significant for applications in catalysis and material science (Reed et al., 2017).
Propiedades
IUPAC Name |
bis(2-methoxyethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO6/c1-21-3-5-23-12(19)10-7-9(14(15,16)17)8-11(18-10)13(20)24-6-4-22-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAULTRZEBMYSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=CC(=N1)C(=O)OCCOC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2415147.png)

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
![[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B2415152.png)
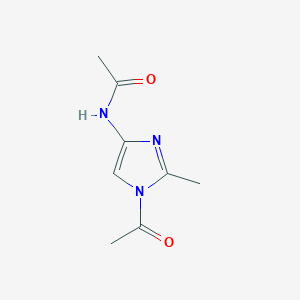
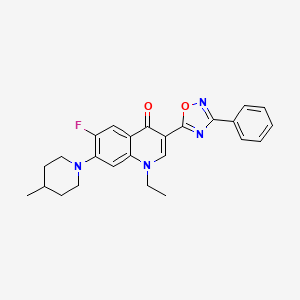
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
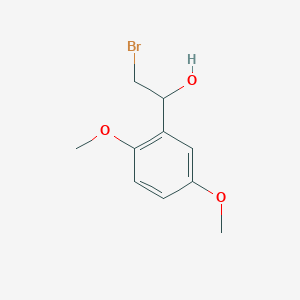


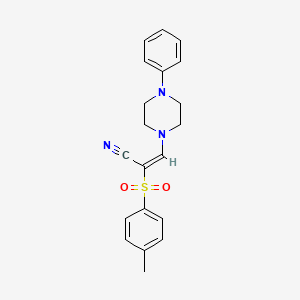
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)
